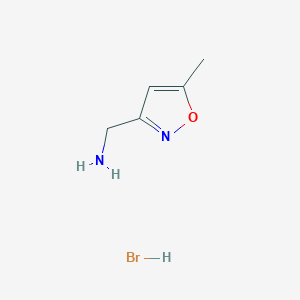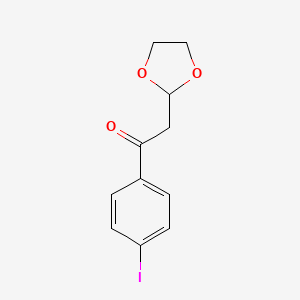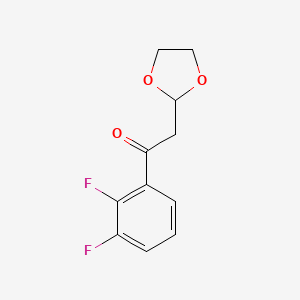
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is a chemical compound with the molecular formula C7H15ClN2 . It is also known by its synonyms 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride, SCHEMBL2761166, CID 67523443, and D97718 .
Synthesis Analysis
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride can be prepared by reacting 1-methylimidazole and propyl iodide . This reaction forms an ionic liquid polymer gel electrolyte when combined with poly(vinylidenefluoride-co-hexafluoropropylene) (PVDF-HFP), which can be used in dye-sensitized nanocrystalline titanium dioxide (TiO2) solar cells .Molecular Structure Analysis
The molecular weight of 1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride is 162.66 g/mol . The InChI code for this compound is InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H . The canonical SMILES structure is CCCN1CNH+C.[Cl-] .Physical And Chemical Properties Analysis
The compound has a molecular weight of 162.66 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 162.0923762 g/mol , and the monoisotopic mass is also 162.0923762 g/mol . The topological polar surface area is 7.7 Ų , and the heavy atom count is 10 .Applications De Recherche Scientifique
Catalyst in Transesterification
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, as an ionic liquid, has been utilized in combination with sulfamic acid for the chemoselective transesterification of β-ketoesters. This combination exhibits a good ability for this specific chemical reaction and retains its catalytic activity over multiple uses (Wang Bo, Y. Ming, & Suo Ji Shuan, 2003).
Energetic Material Synthesis
In propellant research and technology, derivatives of this compound have been synthesized for potential use as insensitive energetic materials. These compounds show promise in applications like solid rocket propellants and burn rate accelerators (Muddamarri Hanumantha Rao & K. Muralidharan, 2013).
Supported Ionic Liquid in Synthesis
It has also been utilized in the formation of supported ionic liquids for catalytic activity. For example, 1-methyl-3-(trimethoxysilyl)propyl imidazolium chloride, a derivative, was anchored onto silica-coated magnetic particles for use in synthesizing polysubstituted pyridines (H. Alinezhad, M. Tajbakhsh, & Neda Ghobadi, 2015).
Aggregate Behavior Study
The aggregation behavior of ionic liquids, including 1-methyl-3-propyl-1,2-dihydroimidazol-1-ium chloride, in aqueous solutions has been a subject of study. Such research aids in understanding their properties for various industrial and scientific applications (Tejwant Singh & Arvind Kumar, 2007).
Functionalized Mesoporous Materials
This compound, particularly as 1-methyl-3-propylimidazolium chloride, has been synthesized and used as a heterogeneous catalyst in Knoevenagel reactions. These materials showcase excellent yields and reusability, highlighting their industrial application potential (Y. Liu et al., 2006).
Ionic Liquid-Modified Silica for Dye Removal
Additionally, silica chemically modified with ionic liquid 1-propyl-3-methylimidazolium chloride has been evaluated as an effective adsorbent for the removal of anionic dyes, such as Eosin Yellow and Reactive Blue 4, from solutions. This indicates its potential in environmental applications (O. Tkachenko et al., 2014).
Propriétés
Numéro CAS |
79917-89-8 |
|---|---|
Nom du produit |
1-Methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |
Formule moléculaire |
C7H15ClN2 |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
1-methyl-3-propyl-1,2-dihydroimidazol-1-ium;chloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-3-4-9-6-5-8(2)7-9;/h5-6H,3-4,7H2,1-2H3;1H |
Clé InChI |
GYTJXQRCNBRFGU-UHFFFAOYSA-N |
SMILES |
CCCN1C[NH+](C=C1)C.[Cl-] |
SMILES canonique |
CCCN1C[NH+](C=C1)C.[Cl-] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



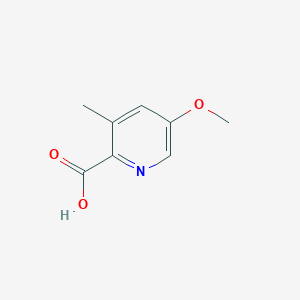
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)
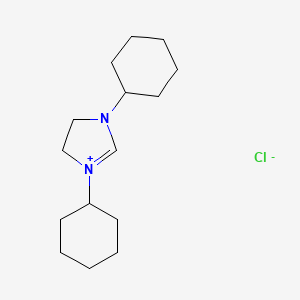
![8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1428467.png)
![1-[(4-Chlorophenyl)carbonyl]-3-[5-(trifluoromethyl)pyridin-2-yl]thiourea](/img/structure/B1428469.png)
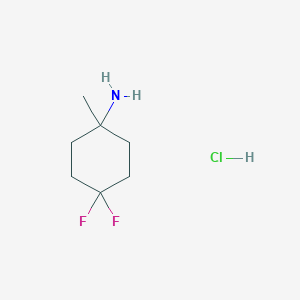
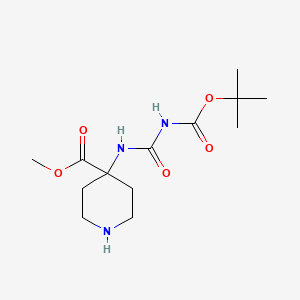
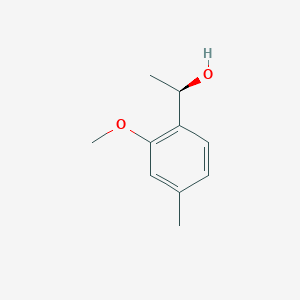

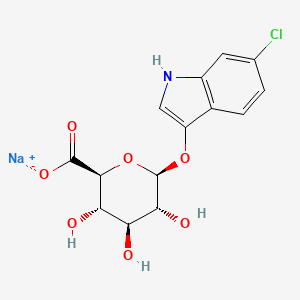
![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)
